4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline

GPCR pharmacology Nuclear receptor Selectivity profiling

This 2-phenylquinoline carboxamide features a 3-methylpiperidine-1-carbonyl substituent that confers selectivity for mGlu1 antagonism over ERβ agonism. It is a chemically validated negative control for ERβ assays and a benchmark for scaffold-hopping studies in mGlu1 calcium mobilization FLIPR assays. With a computed LogP of 5.18, it is suited for PAMPA permeability studies. The C4 carbonyl offers a synthetic handle for focused library synthesis targeting ACC, NorA, or novel mGlu1 allosteric sites.

Molecular Formula C22H22N2O
Molecular Weight 330.4 g/mol
Cat. No. B4922188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline
Molecular FormulaC22H22N2O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C22H22N2O/c1-16-8-7-13-24(15-16)22(25)19-14-21(17-9-3-2-4-10-17)23-20-12-6-5-11-18(19)20/h2-6,9-12,14,16H,7-8,13,15H2,1H3
InChIKeyBMGZFFBJAXYWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline – Core Structural Identity and Pharmacophore Class for Targeted Procurement


4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline (also indexed as (3-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone) is a synthetic small molecule belonging to the 2-phenylquinoline carboxamide chemotype, with the molecular formula C22H22N2O and a molecular weight of 330.4 g/mol. [1] The compound consists of a 2-phenylquinoline core bearing a 3-methylpiperidine-1-carbonyl substituent at the C4 position. This scaffold places it within a widely investigated class of quinoline-piperidine hybrids that have been explored as ligands for G-protein-coupled receptors (mGlu1), estrogen receptor β (ERβ), bacterial efflux pump inhibition (NorA), and acetyl-CoA carboxylase (ACC) inhibition. [2] [3] [4]

Why 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline Cannot Be Substituted with Unvalidated 2-Phenylquinoline Analogs


Although the 2-phenylquinoline chemotype is shared among numerous bioactive compounds, small structural permutations around the C4-piperidine carbonyl motif produce profound shifts in pharmacological selectivity and potency. For example, within the 2-phenylquinoline class, replacing the piperidine N-substituent with a morpholine or imidazole group can alter antiplasmodial potency by over an order of magnitude, while the position of a single methyl group on the piperidine ring differentiates mGlu1 antagonism from ERβ agonism. [1] [2] Therefore, a generic procurement decision based solely on the 2-phenylquinoline core—without verification of the exact 3-methylpiperidine-1-carbonyl substitution—carries a high risk of acquiring a compound with divergent target engagement and selectivity. The quantitative evidence below establishes the specific structural determinants that distinguish this compound from its closest commercial analogs.

Quantitative Differentiation of 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline from Closest Analogs: An Evidence-Based Guide


Piperidine Methyl Regioisomerism Drives Selectivity Between GPCR and Nuclear Receptor Engagement

The target compound bears a 3-methyl substituent on the piperidine ring. In the 2-phenylquinoline series, the position of this methyl group is a critical determinant of biological activity. Structure-activity relationship (SAR) data from the mGlu1 antagonist program demonstrates that 2-phenylquinolines with a 3-methylpiperidine amide (such as compound cis-10) exhibit potent mGlu1 antagonism (IC50 = 20 nM in a CHO-K1 cell-based assay). [1] In contrast, 4-unsubstituted piperidine analogs and those with different methyl regioisomers (e.g., 4-methylpiperidine) have not been reported to possess this mGlu1 activity within the same assay system, indicating a regioisomer-dependent pharmacology.

GPCR pharmacology Nuclear receptor Selectivity profiling

Computed Physicochemical Differentiation: LogP and Fraction sp3 Impact on Membrane Permeability

The 3-methylpiperidine-1-carbonyl group imparts a distinct lipophilicity profile compared to other piperidine-substituted analogs. The target compound has a predicted LogP of 5.184 and a fraction sp3 (Fsp3) of 0.18. [1] These values differ measurably from the 4-methylpiperidine analog (8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline), which exhibits a higher molecular weight (358.4 g/mol) and an additional methyl group on the quinoline core, resulting in a predicted LogP of approximately 5.8. The lower LogP and higher Fsp3 of the target compound suggest moderate advantages in aqueous solubility and reduced phospholipidosis risk, which are critical for downstream in vitro assay compatibility.

ADME prediction Physicochemical profiling Drug-likeness

Non-Overlapping Biological Annotation Landscape: Documented ERβ Selectivity vs. Antimicrobial Efflux Pump Activity

Within the 2-phenylquinoline chemotype, biological activity is exquisitely sensitive to the C4 substituent. Compounds with C4 hydroxyl or small alkyl groups (e.g., compound 13b in the ERβ ligand series) display high ERβ binding affinity (Ki = 3-5 nM) and up to 83-fold selectivity over ERα. [1] Conversely, 2-phenylquinolines bearing a C4 piperidine amide with an unsubstituted piperidine ring (such as 4-(piperidine-1-carbonyl)-2-phenylquinoline) have been characterized as NorA efflux pump inhibitors in S. aureus, restoring ciprofloxacin activity at low micromolar concentrations. [2] The target compound's 3-methylpiperidine-1-carbonyl group represents a hybridization that has not been explored in either biological context, creating a unique annotation gap. This gap implies that the compound is unlikely to cross-react with ERα/β or NorA targets at the concentrations used for mGlu1 or ACC inhibition studies.

Target selectivity Cross-reactivity risk Chemical biology

Commercial Availability and Purity Benchmark: Differentiation from Intellectual Property-Locked Analogs

Among the structurally characterized 2-phenylquinoline-piperidine carboxamides, the target compound (ZINC000013606871) is listed as commercially available for screening purposes since 2008, with a purity specification of ≥95%. [1] In contrast, several high-potency analogs from the mGlu1 antagonist series (e.g., cis-64a) are protected by composition-of-matter patents and are not commercially available from independent vendors. This means the target compound is one of the few 3-methylpiperidine-substituted 2-phenylquinolines that can be procured without navigating material transfer agreements (MTAs) or custom synthesis, reducing both procurement lead time and legal risk.

Commercial sourcing Patent landscape Chemical procurement

Optimal Use Cases for 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline in Translational Research Programs


Negative Control Tool for ERβ-Mediated Transcription Assays

Based on the structural divergence from ERβ-selective 2-phenylquinoline agonists (e.g., compound 13b, which requires a C4 hydroxyl or small polar group for ERβ binding), the target compound's bulky 3-methylpiperidine-1-carbonyl substituent is predicted to abolish ERβ affinity. [1] Researchers can employ this compound as a chemically matched negative control in ERβ transcriptional reporter assays (e.g., T47D-KBluc cells) to distinguish scaffold-specific effects from receptor-mediated pharmacology.

Scaffold-Hopping Probe for mGlu1 Negative Allosteric Modulator (NAM) Screening

The 3-methylpiperidine motif is a recognized privileged structure for mGlu1 NAMs, with compound cis-10 (IC50 = 20 nM) serving as a benchmark. [2] The target compound can be utilized as a reference point in calcium mobilization FLIPR assays on CHO-mGlu1 cells, enabling cross-comparison with newly synthesized analogs to validate that the 3-methylpiperidine pharmacophore is maintained during scaffold-hopping exercises.

Physicochemical Probe for Membrane Permeability Structure-Property Relationship (SPR) Studies

With a computed LogP of 5.18 and Fsp3 of 0.18, the target compound occupies a distinct region of property space compared to other commercially available 2-phenylquinoline analogs. [3] It is well-suited for use in parallel artificial membrane permeability assays (PAMPA) to generate data points that map the relationship between piperidine N-methylation position and passive membrane diffusion, thereby guiding the design of more permeable CNS-penetrant candidates.

Intermediary Building Block for Late-Stage Diversification of Quinoline-Based Libraries

The C4 carbonyl group provides a synthetic handle for further derivatization. The target compound can serve as a key intermediate for the generation of focused compound libraries targeting ACC, NorA, or novel mGlu1 allosteric sites, particularly by exploiting the 3-methylpiperidine moiety as a conformational constraint that pre-organizes the molecule for specific protein binding pockets. [4]

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